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molecular formula C12H23N B8793600 4-cyclohexylcyclohexan-1-amine CAS No. 6623-10-5

4-cyclohexylcyclohexan-1-amine

Cat. No. B8793600
M. Wt: 181.32 g/mol
InChI Key: HUCGKSXUGYWDMJ-UHFFFAOYSA-N
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Patent
US06953812B2

Procedure details

A mixture of 2-methyl-cyclohexanone (112 g, 1.0 mol), aniline (186 g, 2 mol) and ethanol (26 mL) was stirred at room temperature and 12 M hydrochloric acid (167 mL) was added during 30 min. The dark yellow solution was refluxed at 85° C. for seven days. The solution was cooled and diluted with ethyl acetate. The mixture was stirred in an ice bath and made alkaline (pH=9) with a 27% sodium hydroxide solution, keeping the temperature below 30° C.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:9][C:10]1[CH:15]=[CH:14]C=[CH:12][CH:11]=1.Cl.[OH-].[Na+]>C(OCC)(=O)C.C(O)C>[CH:2]1([CH:1]2[CH2:14][CH2:15][CH:10]([NH2:9])[CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
186 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
167 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark yellow solution was refluxed at 85° C. for seven days
Duration
7 d
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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